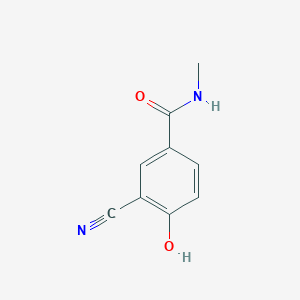

3-Cyano-4-hydroxy-N-methylbenzamide

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-cyano-4-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)6-2-3-8(12)7(4-6)5-10/h2-4,12H,1H3,(H,11,13) |

InChI Key |

KDPLSZBCFDBAMO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Key Features: The N,O-bidentate directing group enables coordination to transition metals, facilitating C–H activation reactions. Bulkier tertiary alcohol substituent increases steric hindrance compared to the N-methyl group in 3-cyano-4-hydroxy-N-methylbenzamide.

- Applications : Primarily used in catalytic systems for regioselective C–H functionalization .

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure: Features a nitro (-NO₂) group at the 4-position and a 3-chlorophenethyl group on the amide nitrogen.

- Key Features: The nitro group is strongly electron-withdrawing, enhancing electrophilicity but reducing solubility in polar solvents. The chloro substituent on the aromatic ring may influence π-π stacking interactions, unlike the cyano group in the target compound.

- Applications : Nitro-substituted benzamides are often intermediates in explosive or dye synthesis .

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide

- Structure : Contains methoxy (-OCH₃) and hydroxyl (-OH) groups at the 4- and 3-positions, respectively, with N,N-dimethylation.

- Key Features :

- Methoxy and hydroxyl groups create a mixed electronic profile (electron-donating vs. weakly acidic hydroxyl).

- N,N-dimethylation reduces hydrogen-bonding capacity compared to the N-methyl group in the target compound.

- Applications : Methoxy-substituted benzamides are studied for antioxidant or antimicrobial activity .

3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide

- Structure: Includes an acetylamino (-NHCOCH₃) group at the 3-position and a chloro-methylphenyl substituent.

- Key Features: The acetylamino group acts as a hydrogen-bond acceptor, contrasting with the cyano group’s electron-withdrawing nature.

- Applications: Acetylamino derivatives are common in kinase inhibitor scaffolds .

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

- Structure : Contains a 2-methylbenzamide core with a 3-isopropoxy phenyl substituent.

- Key Features :

- The isopropoxy group introduces steric bulk and moderate electron-donating effects, differing from the hydroxyl group’s acidity in the target compound.

- Lacks strong electron-withdrawing groups, reducing reactivity in electrophilic substitution reactions.

- Applications : Isopropoxy-substituted benzamides are explored in agrochemicals .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| 3-Cyano-4-hydroxy-N-methylbenzamide | 3-CN, 4-OH, N-CH₃ | Cyano, Hydroxyl, N-methyl | ~176.17 | Catalysis, Medicinal Chemistry |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-CH₃, N-(2-hydroxy-tert-butyl) | Hydroxyl, Tertiary Alcohol | ~235.29 | Metal-catalyzed C–H activation |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | 4-NO₂, N-(3-Cl-phenethyl) | Nitro, Chloro | ~334.78 | Explosive/Dye Intermediates |

| 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide | 3-OH, 4-OCH₃, N,N-(CH₃)₂ | Hydroxyl, Methoxy, N,N-dimethyl | ~209.24 | Antioxidant Research |

| 3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide | 3-NHCOCH₃, N-(3-Cl-4-CH₃-phenyl) | Acetylamino, Chloro, Methyl | ~318.78 | Kinase Inhibitor Development |

| 2-Methyl-N-(3-isopropoxyphenyl)benzamide | 2-CH₃, N-(3-OCH(CH₃)₂-phenyl) | Isopropoxy, Methyl | ~283.35 | Agrochemicals |

Research Findings and Trends

- Electronic Effects: The cyano group in 3-cyano-4-hydroxy-N-methylbenzamide enhances electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution over nitro or methoxy analogues .

- Solubility: Hydroxyl and cyano groups improve water solubility compared to lipophilic derivatives like 3-(acetylamino)-N-(3-chloro-4-methylphenyl)benzamide .

- Cu) .

Preparation Methods

Step 1: Vilsmeier-Haack Formylation

Methyl 4-hydroxybenzoate undergoes formylation at position 3 using a Lewis acid-catalyzed reaction. The patented method employs magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde in dichloromethane (DCM) at 60°C. The reaction proceeds via electrophilic aromatic substitution, with MgCl₂ activating the formaldehyde donor.

Reaction Conditions :

Step 2: Oxime Formation and Dehydration to Cyano

The formyl intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in acetonitrile/N,N-dimethylformamide (ACN/DMF) under acetyl chloride (AcCl) catalysis. The aldehyde undergoes condensation to form an oxime, which dehydrates to the nitrile group.

Optimization Notes :

Step 3: Saponification and Amide Coupling

The methyl ester is hydrolyzed to 3-cyano-4-hydroxybenzoic acid using aqueous NaOH. The carboxylic acid is then activated with carbonyldiimidazole (CDI) and coupled with methylamine hydrochloride (CH₃NH₂·HCl).

Critical Parameters :

-

Coupling Agent : CDI (1.5 equiv) in DCM.

-

Base : Triethylamine (2.0 equiv).

Alternative Cyanation via Sandmeyer Reaction

Nitration and Reduction to Amino Intermediate

4-Hydroxybenzoic acid is nitrated at position 3 using fuming HNO₃/H₂SO₄. The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C).

Challenges :

Diazotization and Cyanation

The amine is diazotized with NaNO₂/HCl at 0°C, followed by treatment with CuCN/KCN. This classic Sandmeyer reaction installs the cyano group.

Hazard Mitigation :

-

Use of CuCN introduces toxicity concerns, necessitating alternative catalysts (e.g., Indion 190 resin).

Green Chemistry Approaches Using Heterogeneous Catalysis

Resin-Catalyzed Amide Formation

Indion 190 resin, a macroporous ion-exchange resin, catalyzes the coupling of 3-cyano-4-hydroxybenzoic acid with methylamine in toluene.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formylation and cyanation steps, reducing reaction times from hours to minutes.

Case Study :

-

Formylation : 15 minutes at 100°C vs. 12 hours conventionally.

-

Cyanation : 30 minutes at 120°C vs. 2 hours.

Analytical Characterization and Quality Control

Spectroscopic Data

3-Cyano-4-hydroxy-N-methylbenzamide :

Purity Optimization

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity.

-

Recrystallization : Ethanol/water yields needle-like crystals suitable for X-ray diffraction.

Industrial Scalability and Cost Analysis

| Step | Cost Driver | Scalability Challenge | Mitigation Strategy |

|---|---|---|---|

| Formylation | MgCl₂ cost | Exothermic reaction control | Continuous flow reactor |

| Cyanation | AcCl toxicity | Waste disposal | Substitute with polymer-supported reagents |

| Amide Coupling | CDI expense | High reagent load | Use resin catalysis |

Economic Summary :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.